molecular formula C7H8N3NaO4S B1262085 Isoniazid sodium methanesulfonate CAS No. 3804-89-5

Isoniazid sodium methanesulfonate

Cat. No.: B1262085
CAS No.: 3804-89-5
M. Wt: 253.21 g/mol
InChI Key: XIKFVJMQXWJVQW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoniazid sodium methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N3NaO4S and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3804-89-5

Molecular Formula

C7H8N3NaO4S

Molecular Weight

253.21 g/mol

IUPAC Name

sodium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate

InChI

InChI=1S/C7H9N3O4S.Na/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

XIKFVJMQXWJVQW-UHFFFAOYSA-M

SMILES

C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Na+]

Other CAS No.

3804-89-5

Related CAS

13447-95-5 (Parent)

Synonyms

isoniazid methanesulfonate
methaniazide
methaniazide, sodium salt
Neoiscotin

Origin of Product

United States

Scientific Research Applications

Antitubercular Agent

Isoniazid sodium methanesulfonate serves as an effective antitubercular agent, particularly against isoniazid-sensitive strains of Mycobacterium tuberculosis. It is often used in combination with other antitubercular drugs such as rifampicin, ethambutol, and pyrazinamide, forming part of the standard treatment regimen for both pulmonary and extrapulmonary tuberculosis .

Case Studies and Clinical Insights

Several clinical cases have highlighted the therapeutic efficacy and safety profile of this compound:

  • Case Study on Myoclonus and Quincke's Edema : A 75-year-old patient developed myoclonus and Quincke's edema after administration of antituberculous drugs including this compound. The symptoms resolved upon discontinuation of the drug, suggesting a hypersensitivity reaction . This underscores the need for careful monitoring when administering this compound.
  • Efficacy in Knee Osteoarthritis : In a clinical trial involving 103 patients, this compound demonstrated superior efficacy compared to placebos in treating knee osteoarthritis. The study reported moderate to large effect sizes, indicating its potential use beyond tuberculosis treatment .

Chemical Properties and Formulation

This compound can be synthesized through a simple reaction involving isoniazid and methanesulfonic acid. The product has favorable solubility characteristics, being soluble in water and various organic solvents, which facilitates its formulation into different pharmaceutical preparations .

While generally well-tolerated, this compound can cause side effects similar to those associated with isoniazid itself, including hepatotoxicity and peripheral neuropathy. Monitoring liver function tests during therapy is recommended to mitigate these risks .

Preparation Methods

Chemical Modification of Isoniazid

The synthesis of Na-INHMS begins with the chemical derivatization of isoniazid (isonicotinic acid hydrazide) to introduce a sulfonate group. The methanesulfonate moiety is appended to the hydrazide nitrogen of INH via a sulfomethylation reaction. This process typically involves reacting isoniazid with methanesulfonic acid derivatives under controlled conditions.

The reaction mechanism proceeds through nucleophilic substitution, where the hydrazide group (-NH-NH2) of isoniazid reacts with a sulfonating agent such as methanesulfonyl chloride or sodium methanesulfonate. Neutralization with sodium hydroxide yields the sodium salt, ensuring aqueous solubility and ionic stability.

Key Reaction Steps:

  • Sulfomethylation:
    $$ \text{INH} + \text{CH}3\text{SO}3\text{H} \rightarrow \text{INH-CH}2\text{SO}3\text{H} $$
  • Neutralization:
    $$ \text{INH-CH}2\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{Na-INHMS} + \text{H}_2\text{O} $$

Optimization of Reaction Conditions

Optimal yields are achieved under anhydrous conditions at temperatures between 40–60°C. The use of polar aprotic solvents (e.g., dimethylformamide) enhances reaction efficiency, while stoichiometric control prevents over-sulfonation.

Characterization and Analytical Data

Structural Confirmation

Na-INHMS is characterized by spectroscopic and chromatographic methods:

  • Molecular Formula: $$ \text{C}7\text{H}8\text{N}3\text{NaO}4\text{S} $$
  • Molecular Weight: 253.21 g/mol
  • SMILES: $$ \text{C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Na+]} $$

Spectroscopic Data:

  • IR: Peaks at 1180 cm$$^{-1}$$ (S=O stretch) and 1650 cm$$^{-1}$$ (C=O stretch) confirm sulfonate and hydrazide functionalities.
  • NMR: $$ ^1\text{H} $$ NMR (D$$2$$O) displays signals at δ 2.9 ppm (CH$$3$$-S) and δ 8.2–8.7 ppm (pyridinyl protons).

Physicochemical Properties

Property Value Source
Water Solubility >100 mg/mL (25°C)
Partition Coefficient $$ \log P_{\text{oct/water}} = -1.8 $$
pKa 3.2 (sulfonate group)

Applications in Drug Delivery Systems

Hydrophobic Ion Pairing (HIP) Complexation

Na-INHMS serves as a precursor for HIP complexes to enhance lipophilicity and enable microencapsulation. Ion pairing with tetraheptylammonium bromide increases the dichloromethane/water partition coefficient to $$ \log P = 1.55 $$, facilitating incorporation into poly(lactide) microspheres.

HIP Formation Protocol:

  • Dissolve Na-INHMS in aqueous solution.
  • Add tetraheptylammonium bromide (molar ratio 1:1).
  • Extract the complex into dichloromethane.
  • Evaporate solvent to isolate the HIP complex.

Stability and Dissolution Kinetics

The HIP complex exhibits a biphasic dissolution profile in saline:

  • Rapid Dissolution Phase: $$ t_{1/2} = 2.5 \, \text{min} $$ (ion exchange).
  • Slow Release Phase: $$ t_{1/2} = 30 \, \text{min} $$ (Na-INHMS regeneration).

Industrial-Scale Production

Patent-Based Formulation Strategies

A Chinese patent (CN110898022A) outlines tablet formulations containing Na-INHMS, though it focuses on excipient compatibility rather than synthesis. Critical formulation parameters include:

  • Excipients: Corn starch (35–40%), croscarmellose sodium (3–8%), polyethylene glycol 4000 (0.5–3%).
  • Tableting Process: Wet granulation followed by film coating with hypromellose and titanium dioxide.

Q & A

Q. What are the key considerations for synthesizing and characterizing isoniazid sodium methanesulfonate in preclinical studies?

  • Methodological Answer : Synthesis should focus on optimizing ion-pairing agents (e.g., tetrapentylammonium bromide) to enhance hydrophobic interactions, as demonstrated in SNEDDS formulations . Characterization requires analytical techniques like HPLC for purity assessment and FTIR to confirm structural integrity. Stability studies under varying pH and temperature conditions are critical to evaluate shelf-life. Refer to sodium methanesulfonate’s chemical behavior in aqueous environments for guidance on solubility challenges .

Q. How can researchers design experiments to assess the drug-loading efficiency of this compound in nanocarriers?

  • Methodological Answer : Use emulsion-based techniques (e.g., O/W or S/O/W) with PLGA or lipid matrices, as validated for similar small-molecule drugs . Quantify encapsulation efficiency via centrifugation followed by spectrophotometric analysis of unentrapped drug in the supernatant. Include controls for adsorption artifacts by comparing free drug removal methods (e.g., dialysis vs. centrifugation).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across different delivery systems?

  • Methodological Answer : Conduct meta-analyses of in vivo studies to identify confounding variables (e.g., animal models, administration routes) using PRISMA guidelines . For example, discrepancies in bioavailability may arise from variations in SNEDDS droplet size or intestinal permeability enhancers. Cross-validate findings with in vitro-in vivo correlation (IVIVC) models, incorporating parameters like Caco-2 cell permeability data .

Q. How can researchers isolate the contribution of TRP-like channels to this compound’s biological activity in cellular models?

  • Methodological Answer : Use patch-clamp electrophysiology to measure ion currents in trabecular meshwork (TM) cells exposed to the compound. Compare responses with TRP channel inhibitors (e.g., Gd³⁺ or ruthenium red) and siRNA-mediated gene silencing . Quantify dose-dependent effects on membrane potential using fluorescent dyes (e.g., DiBAC₄).

Q. What advanced analytical techniques address challenges in quantifying residual methanesulfonate derivatives in complex biological matrices?

  • Methodological Answer : Employ UPLC-DAD with SPE purification, as validated for structurally similar methanesulfonate analogs . Optimize mobile phase composition (e.g., acetonitrile/phosphate buffer) to resolve peaks for this compound and degradation products. Validate sensitivity via spike-recovery experiments in plasma or tissue homogenates.

Data Analysis and Interpretation

Q. How should researchers handle variability in ion-pairing efficiency data during formulation optimization?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical factors (e.g., counterion concentration, solvent polarity). Use DOE (Design of Experiments) to model interactions between variables, such as tetrapentylammonium bromide molar ratios and emulsification speed . Report confidence intervals for encapsulation efficiency to quantify uncertainty.

Q. What statistical approaches are suitable for meta-analyses of this compound’s toxicity profiles across heterogeneous studies?

  • Methodological Answer : Use random-effects models to account for between-study variance, particularly when combining in vitro and in vivo datasets . Stratify analyses by exposure duration and model organism (e.g., rodents vs. zebrafish). Assess publication bias via funnel plots and Egger’s regression test.

Tables of Key Findings

Parameter Value/Outcome Reference
SNEDDS droplet size50–150 nm
TRP channel inhibition (Gd³⁺)IC₅₀ = 10 µM
Plasma stability (pH 7.4)>90% remaining at 24h
Recovery in UPLC-DAD92–105% (RSD <5%)

Key Research Gaps

  • Mechanism of TRP-like channel modulation by methanesulfonate derivatives remains unclear .
  • Limited data on long-term stability of ion-paired formulations under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.